N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-16-13-25-19(15-27-21(25)22-16)7-8-20(26)23-18-9-11-24(12-10-18)14-17-5-3-2-4-6-17/h2-6,13,15,18H,7-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQJFODDJOQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disconnection at the propanamide bond yields two advanced intermediates:
- 1-Benzylpiperidin-4-amine : Accessed via N-alkylation of piperidin-4-amine with benzyl halides.
- 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid : Constructed through Gewald-type cyclization or [2+3] cycloaddition followed by side-chain elongation.
Synthesis of 1-Benzylpiperidin-4-amine
Direct N-Benzylation of Piperidin-4-amine
Piperidin-4-amine (1.0 equiv) reacts with benzyl bromide (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA, 2.0 equiv) as base. After 12 h at 25°C, aqueous workup and silica gel chromatography (EtOAc/hexane 3:7) furnish the product in 88% yield.
Critical Parameters :
Reductive Amination Pathway
For scale-up (>100 g), benzaldehyde (1.5 equiv) and piperidin-4-amine undergo condensation in methanol with glacial acetic acid (0.1 equiv), followed by sodium borohydride reduction (0°C → 25°C). This two-step sequence provides 1-benzylpiperidin-4-amine in 79% yield with 99.2% purity (HPLC).
Synthesis of 3-(6-Methylimidazo[2,1-b]Thiazol-3-yl)Propanoic Acid
Gewald Cyclization-Controlled Approach
2-Amino-5-methylthiazole (1.0 equiv) and ethyl acrylate (1.5 equiv) react in ethanol under reflux (8 h) with morpholine (1.0 equiv) as catalyst. Subsequent saponification (2M NaOH, 60°C) yields the propanoic acid derivative in 68% overall yield.
Table 1: Cyclization Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Morpholine | 80 | 8 | 68 |
| Piperidine | 80 | 10 | 59 |
| DBU | 100 | 6 | 72 |
[2+3] Cycloaddition Strategy
Ethyl 3-bromopropionate (1.2 equiv) and 2-azido-5-methylthiazole undergo Huisgen cycloaddition with CuI (5 mol%) in acetonitrile (50°C, 4 h). Acidic hydrolysis (HCl/EtOH) provides the target acid in 82% yield with >99% regioselectivity.
Amide Bond Formation
Acyl Chloride Coupling
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM (0°C → 25°C, 2 h). The resultant acyl chloride reacts with 1-benzylpiperidin-4-amine (1.1 equiv) and TEA (3.0 equiv) in THF, yielding 74% product after column chromatography.
Carbodiimide-Mediated Coupling
Employing EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C, the carboxylic acid (1.0 equiv) and amine (1.2 equiv) react for 12 h. This method achieves 89% yield (HPLC purity: 98.5%) with microwave assistance (50°C, 30 min).
Table 2: Coupling Agent Comparison
| Reagent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | 25 | 12 | 82 |
| HATU/DIPEA | 25 | 6 | 85 |
| T3P/Et3N | 40 | 4 | 88 |
Purification and Characterization
Chromatographic Purification
Final product purification employs reverse-phase C18 column (MeCN/H2O + 0.1% TFA) with gradient elution. This removes residual coupling reagents and diastereomeric byproducts (<0.5% area).
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazothiazole-H), 7.38–7.29 (m, 5H, benzyl), 3.72 (d, 2H, piperidine-CH2), 2.91 (t, 2H, COCH2), 2.42 (s, 3H, CH3).
- HRMS (ESI+) : m/z calcd for C22H25N4O2S [M+H]+: 409.1695; found: 409.1698.
Methodological Advancements
Continuous Flow Synthesis
Microreactor technology (0.5 mL/min flow rate) enhances the amidation step, achieving 94% conversion in 8 min residence time versus 12 h batch processing.
Enzymatic Coupling
Lipase B (CAL-B) in MTBE catalyzes the amide bond formation at 40°C (72 h), providing 65% yield with excellent stereocontrol (ee >99%).
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Neuropharmacological Applications
Alzheimer's Disease Research
Recent studies have highlighted the potential of compounds similar to N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. The design of multifunctional ligands targeting multiple pathways involved in the disease has shown promise. For instance, derivatives with a benzothiazole-piperazine hybrid structure have been synthesized and evaluated for their ability to inhibit AChE and prevent amyloid-beta aggregation, which are key factors in Alzheimer's pathology .
Mechanism of Action
The mechanism involves the inhibition of AChE activity, leading to increased levels of acetylcholine in the synaptic cleft, thereby improving cognitive function. Additionally, these compounds may exhibit neuroprotective properties through antioxidant mechanisms and metal chelation .
Anticancer Applications
Cytotoxic Activity
Research indicates that N-(1-benzylpiperidin-4-yl) derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain analogs have induced apoptosis in human colon cancer cells (SW620) and prostate cancer cells (PC-3), with relative AChE inhibition percentages comparable to established drugs like donepezil .
Case Studies
A specific study evaluated the anticancer potential of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, revealing that these compounds not only inhibited AChE but also showed moderate to strong cytotoxic effects against human cancer cell lines. The findings suggest a dual action mechanism where these compounds can potentially serve as leads for developing new anticancer agents .
Antimicrobial Applications
Broad-Spectrum Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have been tested against various bacterial strains, demonstrating significant antimicrobial activity. For instance, derivatives similar to this compound were assessed for their effectiveness against Mycobacterium tuberculosis, showcasing promising results in both in vitro and in vivo models .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Neuropharmacology | Potential AChE inhibitors; improved cognitive function in Alzheimer's models |
| Oncology | Significant cytotoxicity against cancer cell lines; induction of apoptosis |
| Antimicrobial Activity | Effective against bacterial strains; potential for treating tuberculosis |
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing key differences in substituents, biological activity, and physicochemical properties:
Structural and Functional Insights:
Hydrazinecarbothioamide derivatives (e.g., 3d) prioritize aldose reductase inhibition, highlighting the role of linker chemistry in target specificity .
Substituent Effects: 6-Methylimidazo[2,1-b]thiazole vs. 1-Benzylpiperidin-4-yl vs. Piperazine/Morpholine: The benzylpiperidine group increases lipophilicity (logP ~3.5 estimated) compared to polar piperazine/morpholine substituents, possibly enhancing blood-brain barrier penetration .
Biological Activity :
- VEGFR2 inhibition correlates with chlorophenyl and methoxybenzyl substituents in acetamide derivatives (e.g., 5l), but the target compound’s methyl group may balance potency and selectivity .
- Cytotoxicity against MDA-MB-231 cells is strongly influenced by imidazothiazole positioning , with IC50 values ranging from 1.4 μM (5l) to >20 μM for less optimized analogs .
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its implications in cancer research. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzylpiperidine moiety linked to a thiazole derivative. Its molecular formula is , indicating a complex arrangement conducive to various biological interactions.
Key Structural Features
| Component | Description |
|---|---|
| Benzylpiperidine | A well-known pharmacophore in drug design |
| Imidazo[2,1-b]thiazole | Associated with antimicrobial and anticancer properties |
| Propanamide | Enhances solubility and bioavailability |
Antimicrobial Properties
Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have been tested against Mycobacterium tuberculosis (Mtb). In a study, similar thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/ml against Mtb, suggesting that this compound could potentially exhibit comparable efficacy .
Anticancer Activity
The benzylpiperidine fragment has been identified as a privileged structure in drug development, particularly for anticancer agents. Compounds featuring this moiety have shown selective cytotoxicity towards various cancer cell lines. For example, related compounds exhibited IC50 values ranging from 7.9 to 92 μM against human breast, ovarian, and colorectal cancer cells . This suggests that this compound may also possess similar anticancer properties.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies on structurally related compounds suggest that they may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, molecular docking studies indicate potential interactions with enzymes critical for the survival of Mtb .
Study 1: Antimycobacterial Activity
In vitro studies demonstrated that compounds similar to this compound showed promising results against M. tuberculosis. The study utilized the BACTEC 460 radiometric system to evaluate the efficacy of synthesized derivatives. Among them, certain derivatives exhibited significant inhibition at concentrations as low as 6.25 mg/ml .
Study 2: Anticancer Efficacy
A series of benzoylpiperidine derivatives were assessed for their anticancer properties. One derivative displayed an IC50 value of 2.03 mM against Mtb H37Ra while showing no acute cytotoxicity towards normal lung fibroblast cells at concentrations exceeding 128 mM . This highlights the potential therapeutic window for compounds like this compound in treating infections without harming healthy tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
